molecular formula C19H20N2O3S B2568895 3-oxo-N-(p-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 903270-66-6

3-oxo-N-(p-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2568895
CAS No.: 903270-66-6
M. Wt: 356.44
InChI Key: AESNCQRHLGVXKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including cyclization reactions, functional group transformations, and condensation reactions. Researchers have explored various synthetic routes to access this complex structure . For example, one approach might involve the condensation of a suitable sulfonamide with a quinoline derivative, followed by cyclization to form the fused ring system.

Scientific Research Applications

Drug Interactions and Metabolic Pathways

Research on drug interactions and metabolic pathways includes studies on how certain compounds influence the metabolism of drugs. For example, the interaction between glyburide, a sulfonylurea hypoglycemic agent, and ciprofloxacin, a quinolone antibiotic, has been studied in relation to the inhibition of glyburide hepatic metabolism by ciprofloxacin, potentially leading to hypoglycemia (Roberge et al., 2000). Such research highlights the importance of understanding metabolic interactions, which could be relevant when considering the metabolic pathways of complex chemical compounds.

Environmental Contamination and Human Exposure

Studies on environmental contamination focus on the detection and impact of various compounds, including polyfluoroalkyl compounds (PFCs), in the environment and their potential health implications. For instance, investigations into the serum concentrations of polyfluoroalkyl compounds in the U.S. population have provided insights into widespread exposure and the need for understanding sources and pathways of exposure (Calafat et al., 2007). Similar methodologies could be applied to study the environmental presence and human exposure risks associated with specific sulfonylurea compounds.

Molecular Mechanisms of Resistance

Research on molecular mechanisms of resistance, particularly in the context of malaria treatment, examines how genetic mutations in pathogens confer resistance to treatment drugs. The identification of molecular markers for sulfadoxine-pyrimethamine resistance in Plasmodium falciparum malaria (Kublin et al., 2002) underscores the importance of genetic studies in understanding and combating drug resistance. This area of research may offer insights into the mechanisms by which pathogens could develop resistance to treatments involving complex chemical compounds like 3-oxo-N-(p-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide.

Properties

IUPAC Name

N-(4-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-13-4-7-16(8-5-13)20-25(23,24)17-11-14-3-2-10-21-18(22)9-6-15(12-17)19(14)21/h4-5,7-8,11-12,20H,2-3,6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESNCQRHLGVXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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